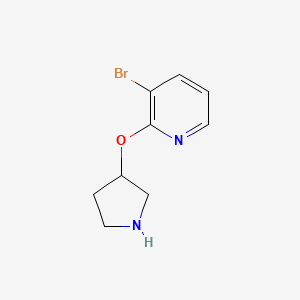

Fmoc-N-(propyl)-glycine

Descripción general

Descripción

“Fmoc-N-(propyl)-glycine” is a biochemical used for proteomics research . It has a molecular formula of C20H21NO4 and a molecular weight of 339.39 .

Synthesis Analysis

The synthesis of Fmoc-N-(propyl)-glycine involves Fmoc-based peptide synthesis . This process includes the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, protecting group strategies for relevant amino acids, and a strategy for the coupling of α,α-disubstituted alkenyl amino acids .Molecular Structure Analysis

The molecular structure of Fmoc-N-(propyl)-glycine involves the Fmoc group attached to the N α ‐amine of an amino acid .Chemical Reactions Analysis

The chemical reactions involving Fmoc-N-(propyl)-glycine include the use of the fluorenylmethyloxycarbonyl (Fmoc) moiety as an N-masking group of the N-terminal cysteine of the middle peptide thioester segment . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o -aminoanilide .Physical And Chemical Properties Analysis

Fmoc-N-(propyl)-glycine has a molecular weight of 339.4 g/mol, a XLogP3-AA of 3.7, one hydrogen bond donor count, four hydrogen bond acceptor count, and seven rotatable bond count . Its exact mass and monoisotopic mass are 339.14705815 g/mol .Aplicaciones Científicas De Investigación

Peptide Synthesis and Modification

Fmoc-N-(propyl)-glycine is utilized in peptide synthesis, particularly in the context of peptide nucleic acid (PNA) oligomerization. For example, Wojciechowski and Hudson (2008) describe the synthesis of peptide nucleic acid monomers using Fmoc-N-(propyl)-glycine derivatives for solid-phase peptide synthesis. This demonstrates the compound's utility in generating complex peptide structures, essential for various biomedical applications (Wojciechowski & Hudson, 2008).

Biocompatibility and Biomedical Applications

Liang et al. (2010) investigated a peptide containing a hydrophobic N-fluorenyl-9-methoxycarbonyl (FMOC) tail for its biocompatibility, specifically in ophthalmology. This study highlights the potential of FMOC-based peptides, like Fmoc-N-(propyl)-glycine, in creating implantable drug delivery systems for treating ocular diseases (Liang et al., 2010).

Materials Science and Corrosion Inhibition

In the field of materials science, Fmoc-N-(propyl)-glycine derivatives have been explored as corrosion inhibitors. Chen (2018) synthesized a novel glycine derivative, (9H-fluoren-9-yl) methyl (2-(heptadecyl amino)-2-oxoethylcarbamate (FMOC), and investigated its efficacy as a corrosion inhibitor for carbon steel. This research opens avenues for using Fmoc-N-(propyl)-glycine derivatives in industrial applications, especially in protecting metals from corrosion (Chen, 2018).

Hydrogel Formation and Biomaterials

Nita et al. (2022) explored the use of short aromatic peptide derivatives, including Fmoc-N-(propyl)-glycine, in forming extracellular matrix-like hydrogels. These hydrogels, due to their nanofibrillar architecture, show promise in biomedical applications such as cell culture substrates and tissue engineering (Nita et al., 2022).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSPPCXYCLZPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-(propyl)-glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

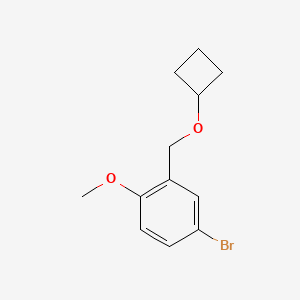

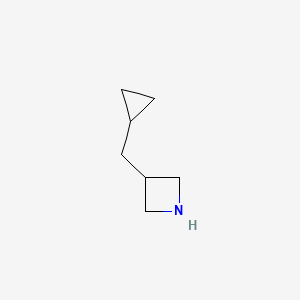

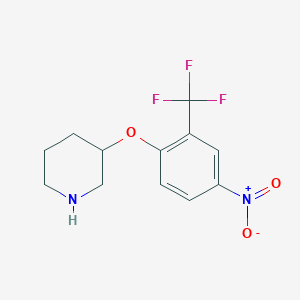

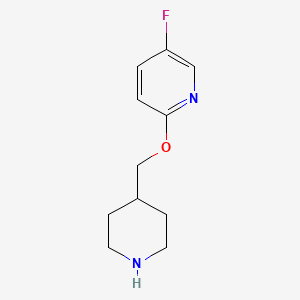

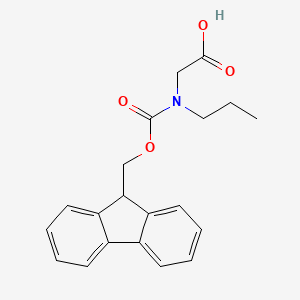

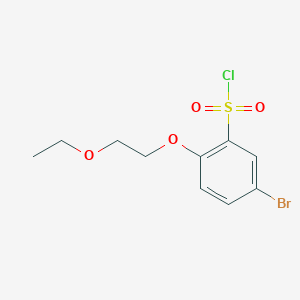

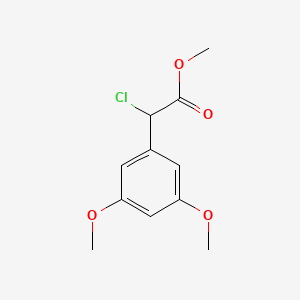

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)

![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-amine](/img/structure/B1445023.png)

![4-{[(2-Methoxyethyl)(methyl)amino]methyl}pyridin-2-amine](/img/structure/B1445028.png)

![{[2-(Methylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1445031.png)